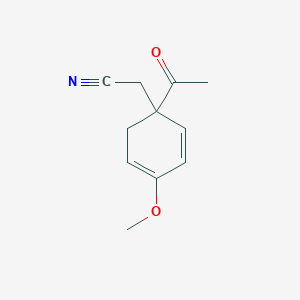

2-(4-Methoxyphenyl)-3-oxobutanenitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHYZFMBSVFQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279310 | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63895-78-3, 5219-00-1 | |

| Record name | α-Acetyl-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63895-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC12224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-acetyl(4-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methoxyphenyl 3 Oxobutanenitrile and Analogues

Established Synthetic Pathways

Traditional methods for the construction of the 2-aryl-3-oxobutanenitrile scaffold have relied on fundamental carbon-carbon bond-forming reactions. These include Knoevenagel condensations and Michael additions, which remain cornerstone strategies in organic synthesis.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds through the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgbhu.ac.in In the context of 2-(4-methoxyphenyl)-3-oxobutanenitrile (B1267363) synthesis, this would typically involve the condensation of 4-methoxybenzaldehyde (B44291) with a compound containing an active methylene group, such as acetoacetonitrile. The reaction is generally catalyzed by a weak base. wikipedia.org

The reactivity of aldehydes in Knoevenagel condensations can be influenced by the electronic nature of their substituents. Aldehydes bearing electron-withdrawing groups tend to exhibit increased reactivity, while those with electron-releasing groups, such as the methoxy (B1213986) group in 4-methoxybenzaldehyde, may react more slowly. researchgate.net Various catalysts have been employed to facilitate this transformation, including boric acid and ammonium (B1175870) acetate, often under mild or solvent-free conditions to promote green chemistry principles. bhu.ac.inmdpi.com For instance, a study on the condensation of phenylacetonitrile (B145931) with 4-methoxybenzaldehyde explored solvent-free methods using powdered potassium hydroxide (B78521) or potassium carbonate with a phase-transfer agent. researchgate.net Another approach has utilized succinimide (B58015) as a green and safe organocatalyst in aqueous media. researchgate.net

A notable modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly applicable when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 4-Chlorobenzaldehyde, Malononitrile (B47326) | Boric acid (10 mol%), Ethanol, RT | 2-(4-Chlorobenzylidene)malononitrile | Good to Excellent | mdpi.com |

| Phenylacetonitrile, 4-Methoxybenzaldehyde | Powdered KOH, neat, RT, 3 min | (Z)- and (E)-2-(4-Methoxyphenyl)acrylonitrile | Not specified | researchgate.net |

| Phenylacetonitrile, 4-Methoxybenzaldehyde | K2CO3, Phase-transfer agent, MW or heat, 3 min | (Z)- and (E)-2-(4-Methoxyphenyl)acrylonitrile | Not specified | researchgate.net |

| Various Aldehydes, Malononitrile | Succinimide, Water, RT | Arylidene malononitriles | Excellent | researchgate.net |

Michael Addition Strategies

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). ekb.eg For the synthesis of this compound, a plausible Michael addition pathway would involve the addition of a cyanide nucleophile to a chalcone (B49325) precursor, such as 1-(4-methoxyphenyl)prop-2-en-1-one.

Chalcones and their analogues are well-known Michael acceptors due to their conjugated double bond system. ekb.eg The addition of cyanide to chalcones has been explored under various conditions. For example, a CO2-mediated conjugate cyanide addition to chalcones using ammonium or metal cyanide sources has been reported to proceed with high selectivity. mdpi.com This method represents a metal-free approach to 1,4-cyanation. mdpi.com

The enantioselective Michael addition of malononitrile to chalcones has also been achieved using a quinine-Al(OiPr)3 complex as a catalyst, leading to chiral 4H-pyran derivatives. semanticscholar.org Furthermore, the addition of various active methylene compounds to chalcones under phase-transfer catalysis conditions has been investigated. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| Ammonium Cyanide | Chalcones | CO2 (1 atm) | Organonitriles | mdpi.com |

| Malononitrile | Chalcones | Quinine-Al(OiPr)3 | Chiral 4H-pyran derivatives | semanticscholar.org |

| o-Amino thiophenol | 1,3-Diphenyl-propenone | Indium trichloride | Benzothiazine derivatives | researchgate.net |

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of related heterocyclic compounds, which may be adapted for the synthesis of this compound or its derivatives.

For instance, a one-pot synthesis of 2,5-diaryl-1,3-oxazoles has been reported by refluxing a mixture of a phenacyl bromide and an amide in chlorobenzene. organic-chemistry.org This suggests a potential one-pot strategy starting from appropriate precursors. Another example is the synthesis of 2-aryl-3-sulfonylchromans via a two-step, one-pot protocol involving an NH4OAc-mediated Knoevenagel condensation followed by a NaBH4-promoted reduction. nih.gov

The condensation of 4-methoxybenzaldehyde with an oximation agent followed by in-situ dehydration provides a one-pot method for preparing 4-methoxybenzonitrile, showcasing the utility of sequential reactions in a single pot for related structures. google.com

Novel and Efficient Synthetic Routes

In addition to established methods, research has focused on developing novel and more efficient synthetic pathways to butanenitrile derivatives, often employing oxidative conditions or specialized catalysts.

Oxidative Cyclization Reactions in Butanenitrile Synthesis

A facile and highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been developed. nih.govacs.orgnih.gov This transformation proceeds via a base-assisted nucleophilic intramolecular cyclization, followed by oxidation of the aniline (B41778) moiety. nih.govacs.orgnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective oxidant in this process. nih.govacs.org

This methodology has been optimized and shown to be compatible with a variety of substituents on the aryl rings. nih.gov The reaction conditions, including the choice of base and oxidant, have been systematically studied to improve yields and expand the reaction's scope. nih.gov This approach also provides access to N-substituted indoline-3-ones through in situ alkylation. acs.org

| Starting Material | Base/Oxidant | Product | Yield (%) | Reference |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (6aa) | KOH/DMSO | 2-(3-oxoindolin-2-ylidene)acetonitrile (1aa) | 80 (NMR) | nih.gov |

| 4-(2-aminophenyl)-4-oxo-2-(4-methoxyphenyl)butanenitrile (6ae) | KOH/DMSO | 2-(5-Methoxy-3-oxoindolin-2-ylidene)acetonitrile | 77 | nih.gov |

| 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | KOH/DMSO | 2-(5-Methyl-3-oxoindolin-2-ylidene)acetonitrile | 75 | nih.gov |

Phosphorylated Michael's Acceptor Reactions

Phosphine-catalyzed reactions represent a powerful tool in organic synthesis. In the context of Michael additions, tertiary phosphines can act as nucleophilic catalysts. Electron-rich triarylphosphines, such as those bearing methoxy substituents, have been shown to be effective catalysts for oxa-Michael additions. researchgate.netbeilstein-journals.orgchemrxiv.org Specifically, 4-(methoxyphenyl)diphenylphosphine (MMTPP) and tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) have demonstrated superior performance compared to triphenylphosphine (B44618) (TPP) in catalyzing the addition of alcohols to Michael acceptors like acrylonitrile. researchgate.netbeilstein-journals.org

The mechanism involves the initial addition of the phosphine (B1218219) to the Michael acceptor to form a zwitterionic intermediate, which is then protonated by an alcohol to generate a phosphonium (B103445) alkoxide ion pair. chemrxiv.org This ion pair is the key catalytic species. The efficiency of these phosphine catalysts is particularly notable for less reactive Michael acceptors and less acidic alcohols, often requiring only low catalyst loadings under solvent-free conditions. beilstein-journals.org While direct application to the synthesis of this compound via a phosphorylated Michael acceptor is not explicitly detailed in the reviewed literature, the principles underlying these phosphine-catalyzed additions to activated nitriles suggest a viable and potentially efficient synthetic strategy.

| Michael Acceptor | Michael Donor (Alcohol) | Phosphine Catalyst | Conversion (%) | Reference |

| Acrylonitrile | Isopropanol | TMTPP | 38 (after 24h) | researchgate.net |

| Acrylonitrile | 1-Propanol | TMTPP | 74 (after 24h) | chemrxiv.org |

| Acrylamide | 1-Propanol | TMTPP | 61 (after 24h) | chemrxiv.org |

Multicomponent Reaction Protocols for Pyrrole (B145914) Derivatives involving 3-Oxobutanenitrile (B1585553)

A highly efficient and atom-economical approach to synthesizing polysubstituted pyrroles involves a one-pot, three-component reaction. Research has demonstrated a concise method for creating a key pyrrole framework through the condensation of α-hydroxyketones, oxoacetonitriles (such as 3-oxobutanenitrile and its analogs), and primary amines or anilines. mdpi.comnih.gov This methodology is particularly powerful as it allows for the generation of diverse libraries of pyrrole candidates by varying the nitrile and amine substrates. mdpi.com

The general procedure, catalyzed by acetic acid, involves mixing the α-hydroxyketone, the β-ketonitrile, and the amine in ethanol, followed by heating. nih.gov This approach has been successfully applied to synthesize precursors for several drug candidates. mdpi.com

While direct examples utilizing this compound are not explicitly detailed in the primary literature, the established protocols for analogous 3-oxobutanenitriles provide a robust framework for its application. The reaction is tolerant of a variety of substituents on the aniline and phenacyl alcohol components, suggesting that the 4-methoxyphenyl (B3050149) group on the butanenitrile would be well-accommodated.

To illustrate the versatility of this three-component synthesis, a range of pyrrole derivatives have been prepared from various substituted phenacyl alcohols, 3-oxobutanenitrile, and anilines. The yields of these reactions are generally moderate to good, highlighting the synthetic utility of this approach.

Table 1: Examples of Polysubstituted Pyrroles Synthesized via a Three-Component Reaction

| α-Hydroxyketone | β-Ketonitrile | Amine | Pyrrole Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-1-phenylethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-5-phenyl-3-methyl-1H-pyrrole-2-carbonitrile | 64 | mdpi.com |

| 2-Hydroxy-1-(p-tolyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-methyl-5-(p-tolyl)-1H-pyrrole-2-carbonitrile | 60 | mdpi.com |

This table is representative of the types of transformations possible and is based on analogous reactions.

Regioselective Synthesis Considerations

The three-component synthesis of pyrroles from α-hydroxyketones and unsymmetrical β-ketonitriles like this compound inherently involves the formation of an intermediate 1,4-dicarbonyl compound (or a related species). The subsequent cyclization with the amine component to form the pyrrole ring presents a significant question of regioselectivity.

The reaction mechanism is believed to proceed through an initial acid-catalyzed Knoevenagel condensation between the α-hydroxyketone and the β-ketonitrile. This is followed by a Paal-Knorr type cyclization with the amine. In the Paal-Knorr reaction, an amine condenses with a 1,4-dicarbonyl compound to form a pyrrole. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.

When an unsymmetrical 1,4-dicarbonyl intermediate is formed from this compound, there are two non-equivalent carbonyl groups: the acetyl carbonyl and the carbonyl derived from the α-hydroxyketone. The nucleophilic attack of the amine can, in principle, occur at either of these carbonyls, leading to two possible regioisomeric pyrrole products.

Scheme 1: Potential Regiochemical Outcomes in the Three-Component Synthesis

Scheme depicting the two possible regioisomers (A and B) resulting from the cyclization of the intermediate 1,4-dione with a primary amine (R'-NH2). The regioselectivity is determined by the initial site of nucleophilic attack by the amine.

The regiochemical outcome is dictated by the relative reactivity of the two carbonyl electrophiles. Factors influencing this include:

Steric Hindrance: The carbonyl group that is less sterically encumbered will generally be more susceptible to nucleophilic attack.

Electronic Effects: The electronic nature of the substituents on the carbonyl groups can influence their electrophilicity. Electron-withdrawing groups enhance electrophilicity, while electron-donating groups decrease it.

In the case of the intermediate derived from this compound and an α-hydroxyketone, the acetyl carbonyl is generally less sterically hindered than the other carbonyl group, which is attached to an aryl substituent from the α-hydroxyketone. It is therefore plausible that the amine would preferentially attack the acetyl carbonyl. However, the precise regiochemical outcome can be influenced by the specific substrates and reaction conditions employed. Detailed mechanistic studies on this specific class of three-component reactions are required to definitively predict and control the regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl 3 Oxobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy (B1213986) group would be more shielded and appear upfield, while the protons ortho to the α-substituted carbon would appear further downfield. The methoxy group itself should produce a sharp singlet around δ 3.8 ppm, a characteristic value for aryl methyl ethers. rsc.org The single proton on the α-carbon, situated between two electron-withdrawing groups (ketone and nitrile), is expected to be significantly deshielded and appear as a singlet. The three protons of the terminal methyl group of the acetyl moiety would also yield a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Methoxyphenyl)-3-oxobutanenitrile (B1267363)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic (Ar-H) ortho to C-CN |

| ~6.9 - 7.1 | Doublet (d) | 2H | Aromatic (Ar-H) ortho to -OCH₃ |

| ~4.6 | Singlet (s) | 1H | α-CH |

| ~3.8 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similar to the proton spectrum, a predicted ¹³C NMR spectrum can be outlined. The spectrum should display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected at the far downfield end of the spectrum, typically around δ 190-200 ppm. The nitrile carbon is also characteristic, appearing around δ 115-120 ppm. The carbons of the aromatic ring will produce four signals, with the oxygen-bearing carbon appearing significantly downfield (~160 ppm) and the carbon attached to the chiral center appearing around δ 125-130 ppm. The methoxy carbon gives a signal around δ 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195 | Ketone Carbonyl (C=O) |

| ~160 | Aromatic C-O |

| ~129 | Aromatic C-H (ortho to C-CN) |

| ~128 | Aromatic C-C (ipso-carbon) |

| ~117 | Nitrile (C≡N) |

| ~114 | Aromatic C-H (ortho to -OCH₃) |

| ~60 | α-Carbon (CH) |

| ~55 | Methoxy Carbon (-OCH₃) |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) in Phosphonate (B1237965) Derivatives

³¹P NMR spectroscopy is a powerful, highly specific technique for the structural analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ³¹P isotope. cymitquimica.com While no phosphonate derivatives of this compound are described in the surveyed literature, this technique would be indispensable for their characterization.

Should the ketone functionality of the title compound be converted into a phosphonate, for instance, through a reaction like the Horner-Wadsworth-Emmons olefination, ³¹P NMR would be the definitive method for structural confirmation. The analysis would consist of matching the observed chemical shift to the expected moiety. cymitquimica.com The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and the nature of the substituents attached to it. For a typical phosphonate ester, the signal would be expected in a characteristic region of the spectrum. Furthermore, ³¹P NMR spectra are often acquired with proton decoupling, which simplifies the spectrum to a series of singlets, where each unique phosphorus atom gives a single peak. nih.gov Observing coupling to nearby protons (by running a non-decoupled experiment) or to other nuclei like fluorine could provide further structural verification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be from the nitrile and ketone groups. The C≡N stretch of the nitrile is anticipated in the range of 2240-2260 cm⁻¹. The carbonyl (C=O) stretch of the ketone should appear as a strong band around 1715-1730 cm⁻¹. The aromatic ring will produce C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, characteristic C-H stretching from the aromatic ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The presence of the methoxy group will be confirmed by a strong C-O-C asymmetric stretching band around 1250 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~2250 | Medium | Nitrile (C≡N) Stretch |

| ~1725 | Strong | Ketone (C=O) Stretch |

| ~1610, 1510, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The molecular formula of this compound is C₁₁H₁₁NO₂. nih.gov Its calculated monoisotopic mass is 189.07898 Da. nih.gov

Upon ionization in a mass spectrometer, the molecular ion [M]⁺• at m/z = 189 would be formed. A plausible fragmentation pathway would involve initial cleavages adjacent to the carbonyl group. A primary fragmentation would be the loss of the acetyl radical (•COCH₃, 43 Da), leading to a significant fragment ion at m/z = 146. Another likely fragmentation is the loss of the methyl radical from the methoxy group to give an ion at m/z = 174, followed by the loss of carbon monoxide to yield a fragment at m/z = 146. Cleavage of the bond between the α-carbon and the phenyl ring could lead to a fragment corresponding to the 4-methoxyphenyl cation at m/z = 107.

Tautomeric Equilibria Studies (Keto-Enol, Ketenimine)

Compounds containing a ketone or aldehyde functionality with an adjacent α-hydrogen can exist as a mixture of two constitutional isomers in equilibrium, known as tautomers. For this compound, a β-ketonitrile, keto-enol tautomerism is highly probable due to the acidity of the α-hydrogen located between the ketone and nitrile groups. nih.gov

The equilibrium would exist between the primary keto form (this compound) and its enol tautomer (3-hydroxy-2-(4-methoxyphenyl)but-2-enenitrile). The enol form can be stabilized by the formation of a conjugated system involving the aromatic ring, the C=C double bond, and the nitrile group. This stabilization can be further enhanced by intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen of the nitrile group. libretexts.org

The position of this equilibrium is highly dependent on factors such as solvent polarity. nih.govresearchgate.net In non-polar solvents, the enol form is often favored due to the stability of the intramolecular hydrogen bond. In polar, protic solvents, this intramolecular bond is disrupted by intermolecular hydrogen bonds with the solvent, which can shift the equilibrium back toward the keto form. A less common, but possible, tautomer is the ketenimine form, which would result from the migration of the α-proton to the nitrile nitrogen.

Spectroscopic techniques are the primary means of studying such equilibria. In ¹H NMR, the presence of the enol form would be indicated by the disappearance of the α-proton signal and the appearance of a new, broad signal for the enolic -OH proton. nih.gov Similarly, ¹³C NMR would show distinct signals for the carbons of the C=C double bond of the enol, alongside the signal for the C=O of the keto form. nih.gov

Spectrometric Evidence of Tautomeric Forms

The existence of keto-enol tautomerism in β-ketonitriles can be readily investigated using various spectrometric methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov While specific spectral data for this compound is not widely published, the principles of spectroscopic analysis of β-dicarbonyl compounds allow for a clear characterization of its tautomeric forms.

In ¹H NMR spectroscopy, the presence of both keto and enol tautomers in solution would give rise to distinct sets of signals. The keto form is characterized by a methine proton (CH) adjacent to the cyano and carbonyl groups, while the enol form would exhibit a vinyl proton and a hydroxyl proton, the latter often appearing as a broad signal. The integration of these signals can be used to determine the relative abundance of each tautomer in a given solvent. researchgate.net

IR spectroscopy also offers definitive evidence for tautomerism. The keto form will display a characteristic C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. The enol form, on the other hand, will show a C=C stretching band at a lower frequency (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹). rsc.org The presence of both sets of peaks in an IR spectrum would confirm the existence of a tautomeric equilibrium. For instance, in acetylacetone, a classic example of keto-enol tautomerism, the keto form shows carbonyl peaks around 1728 and 1708 cm⁻¹, while the enol form has a characteristic band at 1605 cm⁻¹. rsc.org

Mass spectrometry can also provide insights into the tautomeric equilibrium in the gas phase. sigmaaldrich.comnih.gov The fragmentation patterns of the keto and enol forms would differ, allowing for their identification and relative quantification.

Interactive Data Table: Expected Spectroscopic Signals for Tautomeric Forms of this compound

| Tautomer | Spectroscopic Method | Expected Signal | Chemical Shift / Wavenumber Range |

| Keto | ¹H NMR | Methine proton (α-H) | 3.5 - 4.5 ppm |

| Methyl protons (CH₃) | 2.0 - 2.5 ppm | ||

| Methoxy protons (OCH₃) | ~3.8 ppm | ||

| Aromatic protons | 6.8 - 7.5 ppm | ||

| ¹³C NMR | Carbonyl carbon (C=O) | 190 - 210 ppm | |

| Nitrile carbon (C≡N) | 115 - 125 ppm | ||

| IR | Carbonyl stretch (C=O) | 1700 - 1730 cm⁻¹ | |

| Nitrile stretch (C≡N) | 2240 - 2260 cm⁻¹ | ||

| Enol | ¹H NMR | Vinyl proton (=CH) | 5.0 - 6.0 ppm |

| Hydroxyl proton (OH) | 10 - 15 ppm (broad) | ||

| Methyl protons (CH₃) | 1.8 - 2.3 ppm | ||

| Methoxy protons (OCH₃) | ~3.8 ppm | ||

| Aromatic protons | 6.8 - 7.5 ppm | ||

| ¹³C NMR | Enol carbon (=C-O) | 160 - 180 ppm | |

| Enol carbon (=CH) | 90 - 100 ppm | ||

| Nitrile carbon (C≡N) | 115 - 125 ppm | ||

| IR | Hydroxyl stretch (O-H) | 3200 - 3600 cm⁻¹ (broad) | |

| Alkene stretch (C=C) | 1600 - 1650 cm⁻¹ | ||

| Nitrile stretch (C≡N) | 2210 - 2230 cm⁻¹ |

Influence of Substitution on Tautomeric Balance

The position of the keto-enol equilibrium is significantly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups and electron-withdrawing groups can stabilize one tautomer over the other.

The 4-methoxy group on the phenyl ring in this compound is an electron-donating group through resonance. This has a stabilizing effect on the enol form by increasing the electron density of the conjugated system. Studies on related compounds, such as methoxy-substituted 1,3-diphenylpropane-1,3-diones, have shown that a para-methoxy group can influence the tautomeric equilibrium and the compound's UV absorption properties. orientjchem.org In contrast, electron-withdrawing substituents on the α-carbon of β-diketones tend to favor the enol form. rsc.org

The solvent also plays a crucial role in determining the tautomeric balance. researchgate.net Polar solvents can form hydrogen bonds with the keto and enol forms, shifting the equilibrium. Generally, polar aprotic solvents like DMSO favor the enol form, while nonpolar solvents like chloroform (B151607) tend to favor the keto form. researchgate.net In a study of a related compound, 2-(4-methoxyphenyl)-3-oxo-3-phenyl-propanenitrile, the electron-releasing methoxy group was found to favor the keto form in acetone-d₆. researchgate.net

Interactive Data Table: Influence of Substituents on Keto-Enol Equilibrium

| Substituent Type at para-position | Electronic Effect | Influence on Enol Form | Expected Dominant Tautomer |

| Electron-Donating (e.g., -OCH₃) | +R, -I | Stabilization through resonance | Enol (in polar solvents) |

| Electron-Withdrawing (e.g., -NO₂) | -R, -I | Destabilization of conjugated system | Keto |

| Halogens (e.g., -Cl) | -I, +R | Inductive withdrawal, resonance donation | Varies, often favors enol |

X-ray Crystallographic Analysis of Related Derivatives

For instance, the crystal structure of 4-(4-methoxyphenyl)-4-oxo-2-phenylbutanenitrile, a related diaryl-4-oxo-butanenitrile derivative, reveals a twisted molecular conformation with a significant dihedral angle between the terminal benzene (B151609) rings. acadiau.ca The methoxy group in this derivative was found to be coplanar with the benzene ring to which it is attached. acadiau.ca Another related derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, shows a slightly twisted naphthalene (B1677914) fragment and the pendant 4-methoxyphenyl ring is at a large dihedral angle to the central ring system.

Interactive Data Table: Crystallographic Data of a Related Derivative (4-(4-methoxyphenyl)-4-oxo-2-phenylbutanenitrile)

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₅NO₂ | acadiau.ca |

| Molecular Weight | 265.30 | acadiau.ca |

| Crystal System | Orthorhombic | acadiau.ca |

| Space Group | Pbca | acadiau.ca |

| a (Å) | 9.5730 (2) | acadiau.ca |

| b (Å) | 8.7748 (2) | acadiau.ca |

| c (Å) | 32.0620 (7) | acadiau.ca |

| V (ų) | 2693.25 (10) | acadiau.ca |

| Z | 8 | acadiau.ca |

| Temperature (K) | 100 | acadiau.ca |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Modeling for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For compounds related to 2-(4-methoxyphenyl)-3-oxobutanenitrile (B1267363), calculations are commonly performed using hybrid functionals like B3LYP or M06-2X with extended basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy. openaccesspub.orgresearchgate.netresearchgate.net This approach allows for the optimization of the molecule's ground-state geometry and the calculation of various electronic properties.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. openaccesspub.orgresearchgate.net A smaller energy gap suggests higher reactivity and easier electronic excitation.

Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions. openaccesspub.org It provides detailed insights into charge distribution, charge transfer between orbitals, and the stabilizing effects of hyperconjugation. For molecules containing methoxyphenyl groups, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and other parts of the molecule, which significantly influences its stability and reactivity. researchgate.net

| NBO Charges | Provides the charge distribution on each atom. | Reveals the electronegative character of oxygen and nitrogen atoms and the electropositive character of carbonyl carbon. openaccesspub.org |

Prediction of Spectroscopic Parameters and Solvatochromic Effects

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. openaccesspub.org DFT calculations can accurately forecast vibrational frequencies (FT-IR and FT-Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. openaccesspub.orgresearchgate.net For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to compute the theoretical ¹H and ¹³C chemical shifts. researchgate.net

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is another phenomenon that can be modeled computationally. sapub.org The interaction between the solute and solvent molecules can alter the energy levels of the ground and excited states, leading to a shift in the UV-Visible absorption maximum (λmax). A shift to a shorter wavelength is termed hypsochromic (blue shift), while a shift to a longer wavelength is bathochromic (red shift). sapub.org

Theoretical models like the Polarizable Continuum Model (PCM) are used within the DFT framework to simulate the presence of a solvent. researchgate.net This allows for the prediction of how the absorption spectrum of this compound might change in different solvent environments. The analysis often involves correlating the predicted spectral shifts with empirical solvent polarity scales, such as the Kamlet-Taft parameters, which describe a solvent's dipolarity/polarizability (π*), hydrogen-bond donating acidity (α), and hydrogen-bond accepting basicity (β). researchgate.netscirp.org For molecules with polar groups like the keto and nitrile functions, specific interactions such as hydrogen bonding with protic solvents are expected to cause significant spectral shifts. researchgate.net

Table 2: Predicted Solvatochromic Effects on UV-Vis Absorption Maxima

| Solvent | Type | Predicted Effect on λmax | Rationale |

|---|---|---|---|

| Hexane | Non-polar | Baseline | Minimal solute-solvent interaction. |

| Toluene | Aromatic, Non-polar | Minor Bathochromic Shift | π-π stacking interactions may stabilize the excited state. scirp.org |

| Dichloromethane | Aprotic, Polar | Bathochromic Shift | Dipolar interactions stabilize the more polar excited state. researchgate.net |

| Acetonitrile | Aprotic, Polar | Significant Bathochromic Shift | Stronger dipolar interactions compared to dichloromethane. researchgate.net |

| Ethanol | Protic, Polar | Hypsochromic Shift | Hydrogen bonding stabilizes the ground state more than the excited state. sapub.org |

Conformational Analysis and Molecular Stability

Molecules that are not sterically rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying the most stable three-dimensional structures (conformers) and determining their relative energies. researchgate.net For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the chiral center, can lead to different conformers.

Computational scans of the potential energy surface can map out these conformers. DFT calculations are then used to optimize the geometry of each potential conformer and calculate its energy. researchgate.net The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. The relative abundance of conformers can be influenced by the surrounding environment. For instance, a conformer with a higher dipole moment might be less stable in the gas phase but become the most stable form in a high-permittivity (polar) solvent due to favorable solvation. researchgate.net NBO analysis can further explain the stability of certain conformers by identifying specific orbital interactions, such as hyperconjugation or destabilizing electrostatic repulsions. researchgate.netresearchgate.net

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=C-C-CAr) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Acetonitrile, kcal/mol) | Notes |

|---|---|---|---|---|

| 1 (gauche) | ~60° | 0.00 (Most Stable) | 0.25 | Stabilized by intramolecular interactions in the gas phase. |

| 2 (anti) | ~180° | 0.45 | 0.00 (Most Stable) | The most extended form, favored in polar solvents due to a higher dipole moment. researchgate.net |

| 3 (eclipsed) | ~0° | 2.10 | 2.50 | Sterically hindered and generally unstable. |

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netd-nb.info This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). researchgate.net The ligand's 3D structure is optimized, and then a docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding pocket. The most favorable binding poses are scored based on binding energy, with a more negative score indicating a stronger, more stable interaction. mdpi.com

Analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are responsible for the binding affinity. nih.gov For example, studies on structurally related oxobutanenitrile derivatives have shown their potential to interact with targets like the main proteinase of the SARS coronavirus or human progesterone (B1679170) receptors. mdpi.com The methoxyphenyl group can participate in hydrophobic or π-stacking interactions, while the keto and nitrile groups can act as hydrogen bond acceptors.

Table 4: Example Molecular Docking Results for a Hypothetical Target Protein

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| This compound | Example Kinase (e.g., 1UK4) | -8.5 | HIS 41, GLU 166, MET 165 | Hydrogen bond with HIS 41 (keto oxygen); π-π stacking with HIS 41; Hydrophobic interaction with MET 165. mdpi.com |

| Reference Inhibitor | Example Kinase (e.g., 1UK4) | -9.2 | HIS 41, GLY 143, CYS 145 | Hydrogen bonds with GLY 143, CYS 145. |

Resolution of Conflicting Spectroscopic Data via Computational Methods

Occasionally, experimental spectroscopic data can be ambiguous or appear to conflict with expected structures. This can occur due to the presence of multiple conformers in solution, unexpected tautomeric equilibria (such as the keto-enol tautomerism possible in β-ketonitriles), or complex dynamic processes.

Computational chemistry offers a powerful approach to resolve such ambiguities. For this compound, a key structural question is the extent of its existence in the enol form versus the keto form. Experimental NMR or IR spectra might show peaks that are difficult to assign to a single structure.

In such cases, DFT methods can be used to model all possible structures—in this case, the keto tautomer and the (E) and (Z) isomers of the enol tautomer. By calculating the theoretical spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts or IR vibrational frequencies) for each potential isomer, these predicted spectra can be compared directly with the experimental data. researchgate.net The isomer whose calculated spectrum shows the best agreement with the measured spectrum is identified as the predominant species present in the sample under the experimental conditions. This comparative approach provides a definitive structural assignment and resolves the initial conflict or ambiguity in the data.

Chemical Reactivity and Derivatization Strategies of 2 4 Methoxyphenyl 3 Oxobutanenitrile

Reactions of the Nitrile Group

The nitrile group (C≡N) in 2-(4-Methoxyphenyl)-3-oxobutanenitrile (B1267363) is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org In the case of this compound, this would lead to the formation of 2-(4-methoxyphenyl)-3-oxobutanoic acid.

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves two successive nucleophilic additions of a hydride to the carbon of the nitrile group. chemistrysteps.comlibretexts.org The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.orgvanderbilt.edu

Addition Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, Grignard reagents can add to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com

Reactions of the Ketone Group

The ketone group (C=O) is another key site of reactivity in the molecule.

Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Enolization: The presence of an α-hydrogen (the hydrogen on the carbon adjacent to both the ketone and nitrile groups) allows for the formation of an enolate under basic conditions. This enolate is a key nucleophilic intermediate in many of the cyclization reactions this molecule undergoes.

Condensation Reactions: The active methylene (B1212753) group, situated between the ketone and nitrile, is acidic and can participate in Knoevenagel-type condensation reactions with aldehydes and ketones.

Transformations Involving the Methoxyphenyl Moiety

The methoxyphenyl group can also be chemically modified, although this often requires harsher reaction conditions compared to the reactions of the nitrile and ketone groups.

Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved to a hydroxyl group (-OH) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This transformation converts the methoxyphenyl group into a hydroxyphenyl group.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents, such as nitro or halogen groups, onto the aromatic ring.

Cyclization and Annulation Reactions

One of the most significant applications of this compound and its analogs is in the synthesis of heterocyclic compounds. The molecule's structure is well-suited for intramolecular reactions that form new rings.

Formation of Heterocyclic Systems

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from 1,3-dicarbonyl compounds, a class to which this compound belongs, by condensation with hydrazine (B178648) derivatives. dergipark.org.trresearchgate.net The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration. A variety of substituted pyrazoles can be obtained by using different substituted hydrazines. organic-chemistry.org

Indoles: Indole (B1671886) derivatives can be synthesized through various methods. For instance, a related compound, 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile, undergoes intramolecular cyclization to form an indole derivative. nih.govacs.orgacs.org The Leimgruber-Batcho indole synthesis is another versatile method that could potentially be adapted. researchgate.net

Pyrroles: While specific examples for the title compound are less common, pyrrole (B145914) synthesis can often be achieved from γ-dicarbonyl compounds. Transformations of this compound could lead to such intermediates.

Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. Their synthesis often involves the reaction of 1,4-dicarbonyl compounds with hydrazine. organic-chemistry.org While the starting material is a 1,3-dicarbonyl equivalent, derivatization could lead to precursors suitable for pyridazine (B1198779) synthesis.

Mechanisms of Oxidative Cyclization

In certain reactions, particularly in the synthesis of some indole derivatives from related precursors, an oxidative cyclization mechanism is involved. nih.govacs.orgacs.org For example, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles involves an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the ketone, followed by an oxidation step. nih.govacs.org The choice of oxidant is crucial; strong oxidants can lead to decomposition, while milder oxidants like DMSO can facilitate the desired transformation. nih.govacs.orgacs.org In some cases, the reaction is base-assisted, which promotes the initial cyclization. acs.org

Functional Group Interconversions

Functional group interconversions are key strategies in organic synthesis to transform one functional group into another. ub.eduimperial.ac.uk For this compound, this could involve:

Decarboxylation: If the nitrile group is hydrolyzed to a carboxylic acid, the resulting β-keto acid can be readily decarboxylated upon heating to yield a ketone, 1-(4-methoxyphenyl)propan-2-one.

Conversion of Ketone to Other Groups: The ketone can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine. These derivatives can then undergo further transformations.

Interconversion of Halides and Other Leaving Groups: If the methoxyphenyl group is first converted to a hydroxyphenyl group and then to a triflate, this can serve as a leaving group for various nucleophilic substitution reactions. vanderbilt.edu

The following table summarizes some of the key reactions and the resulting products from this compound.

| Reactant | Reagents and Conditions | Product Type |

| This compound | 1. H₃O⁺ or OH⁻, heat; 2. Heat | 1-(4-methoxyphenyl)propan-2-one |

| This compound | LiAlH₄, then H₂O | 2-(4-Methoxyphenyl)-3-aminobutane |

| This compound | Hydrazine (H₂N-NH₂) | Pyrazole (B372694) derivative |

| This compound | HBr or BBr₃ | 2-(4-Hydroxyphenyl)-3-oxobutanenitrile |

Applications of 2 4 Methoxyphenyl 3 Oxobutanenitrile in Advanced Organic Synthesis

The compound 2-(4-Methoxyphenyl)-3-oxobutanenitrile (B1267363) is a versatile building block in organic chemistry, valued for its unique combination of functional groups: a nitrile, a ketone, and an activated methylene (B1212753) group flanked by these two electron-withdrawing moieties. This structural arrangement allows it to participate in a wide array of chemical transformations, making it a valuable precursor and intermediate in the synthesis of diverse and complex organic molecules. Its applications are particularly notable in the fields of medicinal chemistry and materials science, where it serves as a key starting material for molecules with significant biological and physical properties.

Pharmacological and Biological Research on 2 4 Methoxyphenyl 3 Oxobutanenitrile Derivatives

Antimicrobial Activities

The core structure of 2-(4-Methoxyphenyl)-3-oxobutanenitrile (B1267363) is a valuable building block for creating heterocyclic systems known for their broad-spectrum antimicrobial properties. By reacting the dicarbonyl moiety of this compound with various reagents, researchers have developed potent antibacterial and antifungal agents.

Derivatives of this compound, particularly pyrazole (B372694) and pyrimidine (B1678525) analogues, have demonstrated notable antibacterial activity. The synthesis of pyrazole derivatives can be achieved through the cyclocondensation reaction of the β-ketonitrile with hydrazine (B178648) derivatives. nih.govnih.gov Similarly, pyrimidine derivatives can be synthesized from this precursor. nih.govnih.gov

For instance, a series of 2-benzylidene-3-oxobutanamide derivatives, which are structurally similar to derivatives of the title compound, were synthesized and showed very good antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Compounds with nitro substitutions at the -3 and -4 positions of the aryl ring, as well as halogen substitutions at the -2 and -4 positions, were found to be particularly effective. nih.gov One compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, inhibited the growth of both MRSA and A. baumannii at low concentrations. nih.gov

The antibacterial activity of various synthesized derivatives is often compared to standard antibiotics. For example, some newly synthesized pyrazole derivatives showed moderate to potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Thiazole (B1198619) derivatives have also been extensively studied, with some showing potent activity against various bacterial strains, including resistant ones. nih.govnih.govbiointerfaceresearch.com

Table 1: Antibacterial Activity of Representative Heterocyclic Derivatives

| Compound Type | Derivative Example | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | S. aureus | Moderate | jocpr.com |

| Pyrazole | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | E. coli | Good | chemmethod.com |

| Pyrimidine | 7-Amino-5-aryl-2-thioxo-pyrido[2,3-d]pyrimidine | S. aureus | Active | nih.gov |

| Thiazole | 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 | nih.gov |

This table presents representative data from studies on similar heterocyclic structures, illustrating the potential activity of derivatives of this compound.

The exploration of this compound derivatives has also yielded compounds with significant antifungal properties. Pyrazole, thiazole, and pyrimidine-based compounds derived from related precursors have shown efficacy against various fungal pathogens. nih.govnih.govnih.gov

For example, certain pyrazole derivatives have been reported to exhibit antifungal activity. nih.gov Thiazole derivatives, in particular, have a well-documented history of antifungal action. One study found that a bisthiazole derivative was four times more potent against Aspergillus fumigatus than the standard drug amphotericin B. nih.gov The presence of two thiazole moieties linked by a hydrazone group was associated with increased antifungal activity. nih.gov

Similarly, pyrimidine derivatives have been investigated for their antifungal effects. While some bicyclic and tricyclic pyrimidine systems showed decreased or abolished activity, a pyrido[2,3-d:6,5-d']dipyrimidine derivative demonstrated activity against fungal organisms. nih.gov

Table 2: Antifungal Activity of Representative Heterocyclic Derivatives

| Compound Type | Derivative Example | Test Organism | Activity | Reference |

|---|---|---|---|---|

| Pyrazole | Substituted pyrazole-1-sulphonamide | Fungi | Moderate | nih.gov |

| Thiazole | Bisthiazole with hydrazone linker | A. fumigatus | High Potency (MIC 0.03 µg/mL) | nih.gov |

| Pyrimidine | Pyrido[2,3-d:6,5-d`]dipyrimidine | Fungi | Active |

This table presents representative data from studies on similar heterocyclic structures, illustrating the potential activity of derivatives of this compound.

Antitubercular Activity Studies

The global health challenge posed by tuberculosis has driven research into new therapeutic agents, and derivatives of this compound are promising candidates. Heterocyclic compounds such as pyrazoles, thiazoles, and triazoles, which can be synthesized from this precursor, have shown significant activity against Mycobacterium tuberculosis.

A series of thiazole, oxazole, and imidazole (B134444) derivatives were synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Several thiazole derivatives exhibited good anti-tubercular activities with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM, suggesting that the thiazole scaffold is a promising template for developing new anti-tubercular drugs.

Furthermore, fused heterocyclic systems containing triazole moieties have emerged as potent antitubercular agents. The synthesis of these complex molecules can potentially start from versatile building blocks like this compound.

Table 3: Antitubercular Activity of Representative Heterocyclic Derivatives

| Compound Type | Derivative Example | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Thiazole | Substituted 4-phenyl thiazole | M. tuberculosis H37Rv | 1 µM - 61.2 µM | |

| Imidazole | 2,4,5-Trisubstituted imidazole | M. tuberculosis H37Rv | 1.36 µM |

This table presents representative data from studies on similar heterocyclic structures, illustrating the potential activity of derivatives of this compound.

Antiviral Activity Investigations

Research into the antiviral potential of this compound derivatives is an emerging field. The core structure can be used to synthesize various heterocyclic systems, including pyrazoles and triazoles, which are known to possess antiviral properties. For example, ribavirin (B1680618), a well-known antiviral drug, is a 1,2,4-triazole (B32235) derivative. Studies on synthetic analogues of ribavirin have shown that modifications to the triazole ring can lead to compounds with antiviral activity against viruses like Hepatitis C.

A study on 1-heteroaryl-2-alkoxyphenyl analogs, which share some structural similarities with potential derivatives of the title compound, identified inhibitors of SARS-CoV-2 replication. This suggests that derivatives of this compound could be explored for their potential against various viral pathogens.

Anticancer Activity Research

The structural versatility of derivatives of this compound makes them attractive candidates for anticancer drug discovery. Various heterocyclic derivatives that can be synthesized from this precursor, such as pyrimidines and thiazoles, have shown significant cytotoxic activity against different cancer cell lines.

A series of novel 4-methoxyphenyl (B3050149) pyrazole and pyrimidine derivatives were designed and synthesized as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. One of the pyrimidine derivatives showed very strong antiproliferative effects against five different cancer cell lines, with IC50 values in the low micromolar range.

Furthermore, novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives were synthesized and evaluated for their antitumor activity. Certain derivatives with specific substitutions were found to be highly effective against PC-3 prostate cancer cells.

Table 4: Anticancer Activity of Representative Heterocyclic Derivatives

| Compound Type | Derivative Example | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrimidine | 4-Methoxyphenyl pyrimidine derivative | HepG-2 (Liver Cancer) | 3.74 µM | |

| Pyrimidine | 4-Methoxyphenyl pyrimidine derivative | HCT-116 (Colon Cancer) | 2.96 µM | |

| Isoxazole (B147169) | 4-Trifluoromethylbenzoyl isoxazole derivative | PC-3 (Prostate Cancer) | 1.5 µg/mL |

This table presents representative data from studies on similar heterocyclic structures, illustrating the potential activity of derivatives of this compound. GI = Growth Inhibition.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural features necessary for enhanced biological activity.

In the context of antibacterial activity, studies on 2-benzylidene-3-oxobutanamide derivatives revealed that the presence and position of certain substituents on the aryl ring significantly influence their potency. For example, nitro groups at the 3- and 4-positions and halogen atoms at the 2- and 4-positions of the aryl ring were found to be beneficial for activity against MRSA and multidrug-resistant A. baumannii. Conversely, hydrophilic substitutions tended to diminish antibacterial activity.

For anticancer activity, SAR studies of 4-methoxyphenyl pyrazole and pyrimidine derivatives have highlighted the importance of specific substitutions for dual EGFR/VEGFR-2 inhibition. The nature and position of substituents on the pyrimidine ring were found to be critical for potent antiproliferative effects.

These SAR studies provide a rational basis for the design and synthesis of new, more potent derivatives of this compound for various therapeutic applications.

Insecticidal Activity of Related Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the insecticidal activity of this compound and its direct derivatives. Despite the exploration of a wide range of structurally diverse compounds for their potential as insecticides, this particular class of β-ketonitriles appears to be uninvestigated in this context.

However, research into other nitrile-containing compounds, specifically cyanohydrins, has demonstrated that the nitrile functional group can be a key component in molecules exhibiting insecticidal properties. Cyanohydrins are a class of organic compounds containing both a hydroxyl and a cyano group attached to the same carbon atom.

Studies have shown that certain cyanohydrins and their ester derivatives possess notable insecticidal effects. For instance, some synthetic and naturally occurring cyanohydrins have been investigated as fumigants for pest control. researchgate.netresearchgate.net The mechanism of their toxicity is thought to involve the release of hydrogen cyanide (HCN), a potent respiratory inhibitor, or the combined toxic effects of the intact cyanohydrin molecule and its decomposition products (an aldehyde or ketone and cyanide). researchgate.net

For example, research on cyanohydrin esters and monoterpenoid esters has been conducted to evaluate their topical and fumigant toxicity against various insect species, including the house fly (Musca domestica) and the red flour beetle (Tribolium castaneum). researchgate.netmdpi.com These studies explore the structure-activity relationships, investigating how modifications to the molecular structure, such as the type of ester group, influence the compound's insecticidal efficacy. mdpi.com

While the insecticidal activity of these distinct classes of nitrile compounds is established, it is crucial to emphasize that these findings cannot be extrapolated to predict the activity of this compound derivatives. The biological activity of a chemical compound is highly specific to its unique three-dimensional structure and the arrangement of its functional groups. Without dedicated research and empirical data, the potential for this compound derivatives to act as insecticides remains unknown.

Future Research Directions and Perspectives

Development of Asymmetric Synthesis for Chiral Derivatives

The core structure of 2-(4-methoxyphenyl)-3-oxobutanenitrile (B1267363) contains a stereocenter, making the development of asymmetric synthetic routes a paramount objective for future research. The synthesis of enantiomerically pure derivatives is crucial, as different stereoisomers of a chiral molecule often exhibit distinct biological activities and pharmacological profiles.

Future work in this area could involve the application of chiral catalysts, such as imidodiphosphoric acids, which have been successfully used in the asymmetric synthesis of other complex heterocyclic compounds like 3,4-dihydropyrimidin-2-thione derivatives. rsc.org The goal would be to achieve high yields and excellent enantioselectivity under mild reaction conditions. rsc.org Another promising approach is the use of Sharpless asymmetric dihydroxylation, a powerful method for creating enantiomerically enriched diols from prochiral olefins, which can then be further elaborated into the desired chiral products. nih.gov This technique allows for precise control over the stereochemistry at key positions within the molecule. nih.gov By developing robust asymmetric synthetic strategies, researchers can systematically prepare and evaluate individual stereoisomers, leading to a deeper understanding of their structure-activity relationships.

Exploration of Novel Biological Targets and Therapeutic Applications

While the biological profile of this compound itself is not extensively documented, its structural motifs are present in compounds with known biological activities, suggesting a rich field for future therapeutic exploration. Research should be directed towards identifying and validating novel biological targets for its derivatives.

A key area of investigation is in oncology. The heterogeneous and aggressive nature of cancers like triple-negative breast cancer necessitates the development of novel therapeutic modalities that can overcome chemoresistance. nih.gov Research could focus on designing derivatives that inhibit specific cell signaling pathways, disrupt tumor bioenergetics, or target epigenetic modifications associated with cancer progression. nih.gov Furthermore, molecular docking studies on related butanenitrile structures have suggested potential interactions with targets like the SARS Coronavirus Main Proteinase and the Human Progesterone (B1679170) Receptor, indicating possible applications in antiviral and anticancer therapies. mdpi.com The fungicidal potential of related heterocyclic compounds also suggests that derivatives of this compound could be developed as novel antifungal agents. eco-vector.com

Advanced Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is essential for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.

For instance, the synthesis of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056), was achieved through a base-catalyzed Knoevenagel condensation. researchgate.net Detailed mechanistic studies of this and similar reactions could involve kinetic analysis, isotopic labeling experiments, and the identification of reaction intermediates. Computational chemistry, using quantum mechanics methods, can be employed to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of asymmetric reactions. researchgate.net Such studies provide invaluable insights that can guide the rational design of catalysts and reaction conditions for the synthesis of complex molecules. researchgate.net

Integration with Green Chemistry Principles

The increasing emphasis on sustainable and environmentally friendly chemical processes necessitates the integration of green chemistry principles into the synthesis of this compound and its derivatives. Future research should focus on developing synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising strategy is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. dntb.gov.ua MCRs are inherently atom-economical and can significantly reduce the number of synthetic and purification steps, thereby minimizing solvent usage and waste generation. researchgate.netdntb.gov.ua The use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that can be easily recovered and recycled are also key areas for investigation. researchgate.net Adopting green chemistry principles will not only reduce the environmental impact of synthesizing these compounds but also often leads to more efficient and cost-effective processes. researchgate.net

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the therapeutic potential of this compound analogues, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. combichemistry.com These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new drug candidates. combichemistry.combenthamscience.com

Future research should focus on developing robust solid-phase or liquid-phase combinatorial synthetic routes to generate diverse libraries of this compound derivatives. combichemistry.com These libraries can then be subjected to HTS assays to identify compounds with desired biological activities against a wide range of targets. eco-vector.comcombichemistry.com The integration of chemoinformatics and molecular modeling will be crucial for designing libraries with optimal chemical diversity and for prioritizing compounds for synthesis and screening. rjdentistry.comrjpbr.com This integrated approach of combinatorial synthesis and HTS represents a powerful strategy for navigating the vast chemical space around the this compound scaffold to identify promising new therapeutic agents. combichemistry.comrjpbr.com

Data Tables

Table 1: Potential Research Strategies for this compound Derivatives

| Research Area | Key Methodologies | Desired Outcomes |

|---|---|---|

| Asymmetric Synthesis | Chiral Catalysts (e.g., Imidodiphosphoric Acids), Sharpless Asymmetric Dihydroxylation | Enantiomerically pure chiral derivatives, Understanding of structure-activity relationships |

| Biological Targeting | Molecular Docking, Cell-based Assays, In vivo Models | Identification of novel anticancer, antiviral, or antifungal agents |

| Mechanistic Studies | Kinetic Analysis, Isotopic Labeling, Computational Modeling | Optimized reaction conditions, Rational catalyst design |

| Green Chemistry | Multicomponent Reactions, Benign Solvents, Recyclable Catalysts | Sustainable and efficient synthetic routes, Reduced environmental impact |

| Derivative Libraries | Combinatorial Chemistry, High-Throughput Screening | Rapid discovery of bioactive compounds, New therapeutic leads |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-dihydropyrimidin-2-thione |

| 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |

| 4-hydroxyacetophenone |

| 3-chloro-3-methyl-1-butyne |

| benzopyran |

| cis-diol |

| (DHQ)2PHAL |

| (DHQD)2PHAL |

| 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane |

| 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile |

| 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride |

| 1,3-diaryl-3-arylamino-propan-1-ones |

| (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide |

| 5-(4-methoxyphenyl)-furan-2,3-dione |

| 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid |

| urea |

| 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-3-oxobutanenitrile, and what are the key intermediates?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving 4-methoxybenzaldehyde derivatives. For example, electrophilic attack of phenylisothiocyanate on β-ketonitrile precursors (e.g., 3-oxo-propionitriles) followed by cyclization under basic conditions can yield the target compound . Unintended byproducts, such as 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, may form during synthesis due to competing reaction pathways, necessitating purification via column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 189.21 (C₁₁H₁₁NO₂) is critical for confirmation. Fragmentation patterns (e.g., loss of –CN or –OCH₃ groups) further validate the structure .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals characteristic signals: δ 3.8 ppm (singlet, OCH₃), δ 4.2 ppm (doublet, CH₂ adjacent to carbonyl), and δ 7.5–8.0 ppm (aromatic protons) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Impurity profiling (e.g., residual precursors or oxidation products) requires gradient elution (acetonitrile/water) .

- Melting Point Analysis : A sharp melting point (~120–122°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized to improve yield?

- Methodological Answer : Kinetic control via low-temperature reactions (−10°C to 0°C) suppresses side reactions (e.g., malononitrile adduct formation). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance regioselectivity by stabilizing transition states . For mechanistic insights, DFT calculations on intermediate stability (e.g., enol vs. keto tautomers) can guide optimization .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in carbonyl stretching frequencies (IR) or ¹³C NMR shifts may arise from solvent polarity or polymorphism. For example:

- X-ray Crystallography : Resolves ambiguities by confirming bond lengths (C=O: ~1.22 Å) and intermolecular interactions (C–H···N, C–H···π) influencing spectral properties .

- Variable-Temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria) that broaden signals at room temperature .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the nitrile group to amides. Stabilization strategies include:

- Lyophilization : Reduces moisture-mediated degradation.

- Protection from Light : Prevents photooxidation of the methoxy group, monitored by UV-Vis spectroscopy (λmax shifts > 300 nm) .

Q. How does substitution on the phenyl ring (e.g., electron-withdrawing/donating groups) affect reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。